molecular formula C10H16O B105290 1-Adamantanol CAS No. 768-95-6

1-Adamantanol

Cat. No.: B105290
CAS No.: 768-95-6
M. Wt: 152.23 g/mol
InChI Key: VLLNJDMHDJRNFK-UHFFFAOYSA-N
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Description

1-Adamantanol, also known as 1-hydroxyadamantane, is an organic compound with the molecular formula C10H16O. It is a white crystalline solid that is soluble in organic solvents but insoluble in water. The compound is derived from adamantane, a hydrocarbon with a unique cage-like structure, which contributes to its stability and rigidity. This compound is used as an intermediate in the synthesis of various adamantane derivatives and has applications in pharmaceuticals and materials science .

Mechanism of Action

Target of Action

1-Adamantanol, also known as Adamantan-1-ol, primarily targets the Camphor 5-monooxygenase in Pseudomonas putida . This enzyme plays a crucial role in the oxidation of camphor, a terpenoid, in the first step of its degradation .

Mode of Action

It’s known that this compound can be oxidized to 1,3-adamantanediol by the streptomyces sa8 oxidation system . This suggests that this compound may interact with its target enzyme to undergo oxidation reactions.

Biochemical Pathways

This compound is involved in the synthesis of adamantane derivatives . It can be oxidized to 1,3-adamantanediol by the Streptomyces SA8 oxidation system . This reaction is part of the broader biochemical pathway for the synthesis of adamantane derivatives, which are used in various applications, including the production of pharmaceuticals and high-energy fuels .

Pharmacokinetics

It’s known that this compound is a small molecule with a molecular weight of 15223 , which may influence its absorption and distribution in the body. More research is needed to fully understand the pharmacokinetics of this compound.

Result of Action

The oxidation of this compound to 1,3-adamantanediol is a key step in the synthesis of adamantane derivatives . These derivatives have various applications, including the production of pharmaceuticals and high-energy fuels . Therefore, the action of this compound contributes to these broader chemical processes.

Action Environment

The action of this compound is influenced by various environmental factors. For instance, the oxidation of this compound to 1,3-adamantanediol requires the presence of the Streptomyces SA8 oxidation system . Additionally, the reaction takes place under an oxygen atmosphere in glacial acetic acid . Therefore, both biological and chemical environmental factors play a role in the action of this compound.

Biochemical Analysis

Biochemical Properties

1-Adamantanol can be used as an intermediate in the synthesis of adamantane . It can be oxidized to 1,3-adamantanediol by the Streptomyces SA8 oxidation system . This suggests that this compound interacts with certain enzymes in the Streptomyces SA8 oxidation system.

Cellular Effects

Research on similar adamantane derivatives has shown that these compounds can have significant effects on cellular processes . For instance, adamantyl analogues of paracetamol have been found to have important analgesic properties .

Molecular Mechanism

It is known that the compound can be reduced by alkali metals, suggesting that it may interact with these elements at the molecular level .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. For instance, it has been found that the compound can be oxidized to 1,3-adamantanediol by the Streptomyces SA8 oxidation system . This suggests that this compound may undergo changes in its structure and function over time.

Metabolic Pathways

This compound can be metabolized through ester hydrolysis, yielding a variety of N-pentylindazole-3-carboxylic acid metabolites and this compound metabolites . This suggests that this compound is involved in specific metabolic pathways and interacts with certain enzymes and cofactors.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Adamantanol can be synthesized through several methods:

    Oxidation of Adamantane: One common method involves the oxidation of adamantane using oxidizing agents such as potassium permanganate or chromic acid. The reaction typically occurs under acidic conditions and yields this compound as the primary product.

    Hydrolysis of 1-Adamantyl Halides: Another method involves the hydrolysis of 1-adamantyl halides (e.g., 1-adamantyl chloride) in the presence of a strong base such as sodium hydroxide.

Industrial Production Methods: Industrial production of this compound often employs the oxidation of adamantane due to its simplicity and high yield. The process involves the use of large-scale reactors and controlled reaction conditions to ensure the efficient conversion of adamantane to this compound .

Chemical Reactions Analysis

1-Adamantanol undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to 1-adamantanone using oxidizing agents such as potassium permanganate or chromium trioxide. The reaction typically occurs under acidic conditions.

    Reduction: The compound can be reduced to adamantane using reducing agents like lithium aluminum hydride.

    Substitution: this compound can undergo substitution reactions with halogens to form 1-adamantyl halides.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-Adamantanol has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various adamantane derivatives, which are valuable in the development of new materials and catalysts.

    Biology: The compound is used in the study of biological systems due to its unique structure and stability. It serves as a model compound for understanding the behavior of cage-like molecules in biological environments.

    Medicine: this compound derivatives have been explored for their potential therapeutic properties, including antiviral and anticancer activities.

    Industry: The compound is used in the production of high-performance polymers and lubricants due to its thermal stability and rigidity.

Comparison with Similar Compounds

1-Adamantanol can be compared with other similar compounds, such as:

    2-Adamantanol: Similar to this compound but with the hydroxyl group attached to the second carbon atom. It exhibits similar chemical properties but may have different reactivity due to the position of the hydroxyl group.

    1-Adamantanone: The oxidized form of this compound, where the hydroxyl group is replaced by a carbonyl group. It is used in similar applications but has different reactivity due to the presence of the carbonyl group.

    Adamantane: The parent hydrocarbon of this compound.

This compound stands out due to its unique combination of stability, reactivity, and versatility in various applications. Its cage-like structure provides a rigid framework that is beneficial in the synthesis of complex molecules and materials.

Properties

IUPAC Name

adamantan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O/c11-10-4-7-1-8(5-10)3-9(2-7)6-10/h7-9,11H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLLNJDMHDJRNFK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10227620
Record name 1-Adamantanol
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Molecular Weight

152.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

768-95-6
Record name 1-Adamantanol
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Record name 1-Adamantanol
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Record name 1-Adamantanol
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Record name Tricyclo[3.3.1.13,7]decan-1-ol
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Synthesis routes and methods I

Procedure details

A mixture of 1.00 g of adamantane, 0.026 g of hexahydro-1,3,5-trihydroxy-1,3,5-triazine-2,4,6-trione (2% by mole relative to adamantane), 9.0 g of acetic acid and 0.003 g of acetylacetonatovanadium(III) was stirred at 85° C. in an atmosphere of oxygene gas (1 atm=0.1 MPa) for 6 hours. The resulting product in the reaction mixture was analyzed by gas chromatography and was found to yield 2-adamantanon, 1-adamantanol and 1,3-adamantanediol in 3%, 27% and 4% yields, respectively, at 41% conversion of adamantane.
Quantity
1 g
Type
reactant
Reaction Step One
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0.026 g
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reactant
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9 g
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solvent
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0 (± 1) mol
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Synthesis routes and methods II

Procedure details

A mixture of pyridinium triflate 1 (100 mg, 0.29 mmol), benzotrifluoride (PhCF3, 0.29 mL), MgO (11.5 mg, 0.29 mmol), and 28 (21.8 mg, 0.14 mmol) was subjected to the standard procedure to afford 0.0363 g of a yellow oil, which was determined by 1H NMR analysis to consist of 8.7 mg of Bn2O and 0.0276 g (80%) of 1-benzyloxyadamantane (3i). Spectroscopic analysis was consistent with the data reported previously for 3i.
Name
Quantity
8.7 mg
Type
reactant
Reaction Step One
Name
1-benzyloxyadamantane
Quantity
0.0276 g
Type
reactant
Reaction Step Two
Name
3i
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0 (± 1) mol
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reactant
Reaction Step Three

Synthesis routes and methods III

Procedure details

To 25 milliliters of acetic acid were added 10 millimoles of adamantane, 1 millimole of N-hydroxyphthalimide and 0.05 millimole of zirconyl acetate ZrO(OAc)2. The resultant mixture was stirred at a temperature of 75° C. for 6 hours in an oxygen atmosphere. As a result, adamantane was transformed into 1-adamantanol (yield 42%), 1,3-adamantanediol (yield 31%) and 2-adamantanone (yield 7%) with a transformation rate of 91 percent.
[Compound]
Name
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10 mmol
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Name
acetate ZrO(OAc)2
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25 mL
Type
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Reaction Step Three
Yield
42%
Yield
31%
Yield
7%

Synthesis routes and methods IV

Procedure details

A mixture of 10 millimoles of adamantane, 1 millimole of N-hydroxyphthalimide, 0.05 millimole of acetylacetonatozirconium(IV) Zr(AA)4 and 25 milliliters of acetic acid was stirred at a temperature of 75° C. for 6 hours in an oxygen atmosphere. Adamantane was transformed into 1-adamantanol (yield 28%), 1,3-adamantanediol (yield 6%) and 2-adamantanone (yield 3%) with a transformation rate of 43%.
Quantity
10 mmol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
Zr(AA)4
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25 mL
Type
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Reaction Step One
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Yield
28%
Yield
3%

Synthesis routes and methods V

Procedure details

To 25 milliliters of acetic acid were added 10 millimoles of adamantane, 1 millimole of N-hydroxyphthalimide and 0.05 millimole of acetylacetonatocopper(II) Cu(AA)2. In an oxygen atmosphere, the resultant mixture was stirred at a temperature of 75° C. for 6 hours. Adamantane was transformed, with a transformation rate of 53%, into 1-adamantanol (yield 50%) and 2-adamantanone (yield 4%). The selectivity for the alcohol and ketone was 97%.
Quantity
0 (± 1) mol
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reactant
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10 mmol
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Name
Cu(AA)2
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Type
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Yield
50%
Yield
4%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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